Ethyl 4-piperidinecarboxylate

Beschreibung

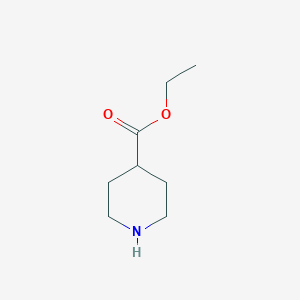

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJPPJYDHHAEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150109 | |

| Record name | Ethyl 4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-09-6 | |

| Record name | Ethyl isonipecotate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-piperidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1126-09-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-piperidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-piperidinecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ369E63UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 4-piperidinecarboxylate CAS number 1126-09-6

An In-Depth Technical Guide to Ethyl 4-Piperidinecarboxylate (CAS 1126-09-6) for Advanced Research and Development

Introduction: The Versatile Piperidine Scaffold

This compound, also known by synonyms such as Ethyl Isonipecotate, is a heterocyclic organic compound that has emerged as a cornerstone in medicinal chemistry and complex organic synthesis.[1][2][3] With the CAS number 1126-09-6 and molecular formula C₈H₁₅NO₂, this compound is a bifunctional molecule featuring a secondary amine within a piperidine ring and an ethyl ester group at the 4-position.[4][5] This unique structural arrangement provides two distinct reactive sites, making it an exceptionally versatile building block for creating diverse and complex molecular architectures.[2][6]

First synthesized in the early 20th century, its utility has grown exponentially, positioning it as a critical intermediate in the synthesis of a wide array of pharmaceuticals, particularly those targeting the central nervous system, as well as agrochemicals and specialty materials.[2][4] This guide offers a senior application scientist's perspective on the properties, synthesis, reactivity, and applications of this indispensable chemical scaffold, providing the technical depth required by researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is paramount for its effective use in experimental design. The compound is typically a clear, colorless to slightly brown liquid at room temperature with a mild odor.[4][7] Its solubility in organic solvents is good, while it is sparingly soluble or miscible in water.[4][8]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1126-09-6 | [5] |

| Molecular Formula | C₈H₁₅NO₂ | [5] |

| Molecular Weight | 157.21 g/mol | [5] |

| Appearance | Clear colorless to slightly brown liquid | [7][9] |

| Boiling Point | 204 °C (lit.) | [7][10] |

| Density | 1.02 g/mL at 25 °C (lit.) | [7][11] |

| Refractive Index (n20/D) | 1.459 (lit.) | [7][11] |

| Flash Point | 80 °C (176 °F) - closed cup | [10] |

| pKa | 9.83 ± 0.10 (Predicted) | [9] |

| LogP | 0.549 | [3] |

Spectroscopic Data

Definitive structural confirmation is crucial for ensuring material purity and reaction outcomes. Key spectroscopic data are readily available from multiple sources.

-

¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.07 (dt, J = 12.6, 3.6 Hz, 2H, CH_pip), 2.61 (td, J = 12.3, 2.7 Hz, 2H, CH_pip), 2.38 (tt, J = 11.3, 3.9 Hz, 1H, CH), 1.94 - 1.78 (m, 2H, CH_pip), 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H, CH_pip), 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[12]

-

Mass Spectrometry (ESI): m/z 158.2 [M+H]⁺.[12]

-

IR, Raman, and ¹³C NMR spectra are also well-documented and available in public databases for reference.[5][13]

Synthesis Protocol and Mechanistic Rationale

The most prevalent and efficient synthesis of this compound is the direct Fischer esterification of 4-piperidinecarboxylic acid (Isonipecotic acid).[4] This reaction is typically catalyzed by a strong acid.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is synthesized from established laboratory procedures.[7][12]

-

Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-piperidinecarboxylic acid (1.0 eq) in anhydrous ethanol (approx. 5-10 volumes). The ethanol serves as both a reactant and the solvent.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂, 2.0-4.0 eq) dropwise.

-

Expertise & Causality: Thionyl chloride reacts exothermically with ethanol to form sulfur dioxide, hydrogen chloride (HCl), and ethyl sulfite. The in situ generation of anhydrous HCl is the key; it protonates the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and driving the esterification forward. Using SOCl₂ is superior to simply adding aqueous HCl as it maintains anhydrous conditions, preventing the reverse reaction (hydrolysis) and maximizing yield.

-

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by TLC.

-

Solvent Removal: Once the reaction is complete, cool the mixture and remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator. This leaves a crude oily or semi-solid residue.

-

Aqueous Workup: Dissolve the residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash with a 10% aqueous sodium hydroxide (NaOH) solution.

-

Trustworthiness & Validation: This basic wash is a critical self-validating step. It neutralizes the excess HCl catalyst and removes any unreacted 4-piperidinecarboxylic acid by converting it to its water-soluble sodium salt, thus purifying the desired ester which remains in the organic layer.

-

-

Isolation: Separate the organic layer. Wash it with brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as a clear oil.[7][12] A yield of over 90% can be expected.[7]

Key Chemical Transformations and Reactivity

The synthetic value of this compound lies in the orthogonal reactivity of its secondary amine and ester functional groups. This allows for selective modification and elaboration into more complex structures.

Diagram 2: Core Reactivity Pathways

Caption: Major reaction pathways of this compound.

-

Reactions at the Nitrogen (N-H)

-

N-Alkylation and N-Arylation: The secondary amine is nucleophilic and readily undergoes alkylation with alkyl halides or arylation via reactions like the Buchwald-Hartwig amination. This is fundamental for introducing diverse substituents.

-

N-Acylation and Protection: The amine can be acylated to form amides. A common and vital transformation is the introduction of a tert-butyloxycarbonyl (Boc) protecting group using Di-tert-butyl dicarbonate (Boc₂O). This temporarily masks the amine's nucleophilicity, allowing for selective reactions at the ester or other parts of a larger molecule. The resulting compound is Ethyl N-Boc-piperidine-4-carboxylate.

-

Reductive Amination: It serves as the amine component in reductive amination reactions with aldehydes and ketones to form tertiary amines, a cornerstone of library synthesis in drug discovery.[7]

-

-

Reactions at the Ester (C=O)

-

Hydrolysis (Saponification): The ethyl ester can be hydrolyzed back to the parent carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidic workup.[14] Basic hydrolysis is generally preferred over acidic hydrolysis because it is an irreversible process, driving the reaction to completion and resulting in higher yields.[14][15]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, yielding (Piperidin-4-yl)methanol. This opens another avenue for functional group manipulation.

-

Amidation: The ester can be converted to amides by reaction with amines, often at elevated temperatures or with specific catalysts.

-

Applications in Drug Discovery and Chemical Synthesis

This compound is not merely a laboratory chemical; it is a validated and crucial starting material for numerous marketed drugs and clinical candidates.[1][4] The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to orient substituents in precise three-dimensional space to interact with biological targets.

Table 2: Key Application Areas

| Application Area | Description & Examples | Source(s) |

| Pharmaceutical Synthesis | A key intermediate for a wide range of therapeutic agents, including analgesics, antipsychotics, anti-inflammatory drugs, and cardiovascular therapies.[2][6][8] | [2][6][8] |

| SMN Protein Modulators | Used as a reactant in the synthesis of Survival of Motor Neuron (SMN) protein modulators, which are critical for treating spinal muscular atrophy.[1][8][9] | [1][8][9] |

| Cardiovascular Disease | Involved in the synthesis of RhoA inhibitors, which are targets for cardiovascular disease therapy.[7][9][11] | [7][9][11] |

| Antimicrobials | Serves as a reactant for creating saccharin-derived Mannich bases that exhibit antimicrobial and antioxidant properties.[7][9] | [7][9] |

| Advanced Organic Synthesis | Employed as a reactant in complex, name-brand reactions such as Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate additions.[7][9] | [7][9] |

| Agrochemicals | Contributes to the production of specialized herbicides and pesticides.[2][4] | [2][4] |

Diagram 3: Application Ecosystem

Caption: Major industrial applications derived from this compound.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5][16]

Table 3: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| GHS Pictogram | Warning | [5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][16] |

| Prevention | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection/face protection.P264: Wash skin thoroughly after handling. | [10][16][17] |

| Response | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [16][17] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Keep cool. Store locked up. Recommended to store under an inert atmosphere. | [10][11][17] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [17] |

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[10][17] The compound is also noted as being potentially air-sensitive and combustible.[17]

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and enabling tool for chemical innovation. Its dual functionality, well-established synthesis, and predictable reactivity make it an invaluable asset for researchers in drug discovery, medicinal chemistry, and materials science. By understanding its core properties and chemical behavior, scientists can strategically leverage this scaffold to construct novel molecules with significant therapeutic and industrial potential.

References

- This compound: Applications in Drug Development & Synthesis. (n.d.). Autech Industry Co., Limited.

- Ethyl piperidine-4-carboxylate. (n.d.). Cheméo.

- This compound. (n.d.). PubChem, National Institutes of Health.

- Cas 1126-09-6, this compound. (n.d.). LookChem.

- 4-substituted and N-substituted this compound compounds and preparation methods thereof. (2009). Google Patents.

- Ethyl 4-oxo-1-piperidinecarboxylate. (n.d.). PubChem, National Institutes of Health.

- This compound. (n.d.). Chongqing Chemdad Co., Ltd.

- Ethyl 4-oxo-1-piperidinecarboxylate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- 4-Piperidinecarboxylic Acid Ethyl Ester. (n.d.). PharmaCompass.com.

- CAS No.1126-09-6, this compound Suppliers, MSDS download. (n.d.). LookChem.

- Separation of this compound on Newcrom R1 HPLC column. (2018). SIELC Technologies.

- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (n.d.). Organic Syntheses.

- Hydrolysing esters. (n.d.). Chemguide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemeo.com [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101525313A - 4-substituted and N-substituted this compound compounds and preparation methods thereof - Google Patents [patents.google.com]

- 7. This compound | 1126-09-6 [chemicalbook.com]

- 8. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Page loading... [guidechem.com]

- 17. fishersci.com [fishersci.com]

Ethyl 4-piperidinecarboxylate molecular structure and weight

An In-Depth Technical Guide to Ethyl 4-Piperidinecarboxylate: A Cornerstone Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, heterocyclic scaffolds hold a place of distinction, with the piperidine ring being a particularly privileged structure. This compound, a simple yet profoundly important derivative, represents a cornerstone intermediate. Its unique combination of a secondary amine, a conformationally flexible saturated ring, and a reactive ester functional group makes it an indispensable tool for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of this compound, moving beyond basic data to explore the causality behind its synthesis, the strategic rationale for its application in drug design, and the practical methodologies for its use. As a self-validating resource, it is grounded in authoritative references and presents field-proven insights to empower chemists in their pursuit of innovation.

Section 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its effective application. This section details the structural identity and key physical properties of this compound.

Molecular Structure and Identity

This compound features a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. An ethyl carboxylate group is attached at the C4 position of this ring. The secondary amine (N-H) and the ester group are the primary sites of reactivity, making the molecule a versatile bifunctional building block.

Caption: 2D Chemical Structure of this compound.

-

IUPAC Name: ethyl piperidine-4-carboxylate[1]

-

Synonyms: Ethyl isonipecotate, Isonipecotic acid ethyl ester, 4-Carbethoxypiperidine[3][4][8][9]

Physicochemical Data Summary

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. The data below is consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 157.21 g/mol | [1][3][4][5][6] |

| Appearance | Clear, colorless to slightly yellow/brown liquid | [2][4][5][9] |

| Boiling Point | 204 °C (at 760 Torr) | [5][7] |

| Density | 1.02 g/mL at 25 °C | [4][5][8] |

| Refractive Index | n20/D 1.459 | [5][8] |

| Flash Point | 80 °C (176 °F) | [8][10] |

| Solubility | Sparingly soluble in water; miscible with ethanol and acetone | [2][9] |

Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is a definitive tool for structural verification. Key expected signals include a quartet for the methylene protons (-O-CH₂-) of the ethyl group, a triplet for the terminal methyl protons (-CH₃), and a series of multiplets in the aliphatic region corresponding to the protons on the piperidine ring.[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum prominently features a strong absorption band around 1730 cm⁻¹, characteristic of the C=O stretch of the ester group. A broad absorption in the 3300-3500 cm⁻¹ region indicates the N-H stretch of the secondary amine.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak [M]⁺ at m/z 157. Electrospray ionization (ESI) will readily show the protonated molecule [M+H]⁺ at m/z 158.2.[1][11]

Section 2: Synthesis and Purification

The reliable synthesis of high-purity this compound is crucial for its use in cGMP environments and sensitive research applications. The most common laboratory and industrial method is the direct esterification of isonipecotic acid.

Principle of Synthesis: Fischer Esterification

The synthesis is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (isonipecotic acid) and an alcohol (ethanol).[2] The equilibrium of this reversible reaction is driven towards the product side by using an excess of ethanol and/or by removing the water formed during the reaction. Thionyl chloride (SOCl₂) is often chosen as the "catalyst" or activating agent. It reacts with ethanol to form ethyl chlorosulfite and HCl in situ. The HCl acts as the acid catalyst, while thionyl chloride also reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, significantly accelerating the reaction rate.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system adapted from established literature procedures.[5][11] Every step is designed to maximize yield and purity.

Reagents and Equipment:

-

4-Piperidinecarboxylic acid (Isonipecotic acid)

-

Anhydrous Ethanol (200 proof)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinecarboxylic acid (e.g., 10.0 mmol, 1.29 g) in anhydrous ethanol (50 mL). The use of anhydrous ethanol is critical to prevent the premature hydrolysis of thionyl chloride and to favor the esterification equilibrium.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. This is a crucial safety and control step, as the reaction of thionyl chloride with ethanol is highly exothermic. Slowly add thionyl chloride (e.g., 40.0 mmol, 2.91 mL) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 48 hours. The prolonged heating ensures the reaction proceeds to completion.

-

Solvent Removal: After 48 hours, cool the mixture to room temperature. Remove the solvent (excess ethanol) under reduced pressure using a rotary evaporator to yield a crude oily product.

-

Aqueous Work-up: Dissolve the crude oil in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash it with a 10% sodium hydroxide (NaOH) solution. This step neutralizes the excess HCl and any remaining acidic byproducts.

-

Purification: Separate the organic layer. Dry it over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate the filtrate under reduced pressure. This yields the final product, typically as a clear oil.[5][11] A typical yield for this process is high, often around 94%.[5][11]

Section 3: Applications in Drug Development and Organic Synthesis

The value of this compound is most evident in its widespread application as a versatile synthetic intermediate.

The Privileged Piperidine Scaffold

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. Its inclusion in a drug candidate often imparts favorable pharmacokinetic properties, such as improved aqueous solubility (due to the basic nitrogen), metabolic stability, and the ability to form key interactions with biological targets. This compound provides an accessible entry point to this valuable scaffold.

Role as a Key Pharmaceutical Intermediate

This compound is a foundational building block for a vast array of pharmaceuticals targeting diverse therapeutic areas.[2][13] Its bifunctionality allows for sequential or orthogonal modification of the amine and ester groups.

-

N-Substitution: The secondary amine is readily alkylated, acylated, or used in reductive amination reactions to introduce various side chains that can modulate a drug's activity, selectivity, and physical properties.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing further points for molecular elaboration.

This versatility has led to its use in the synthesis of drugs including:

-

Analgesics and Antipsychotics: The piperidine core is central to many opioid analgesics and neuroleptic drugs.[4][9][14]

-

Cardiovascular Agents: It serves as a precursor for RhoA inhibitors, which are explored for cardiovascular disease therapy.[5]

-

Gastrointestinal Stimulants: It is a key intermediate in the synthesis of cisapride.[15][16]

Caption: Role as a versatile starting material for complex drug scaffolds.

Case Study: Synthesis of SMN Protein Modulators

A compelling modern application of this compound is in the synthesis of Survival of Motor Neuron (SMN) protein modulators.[5][13][17] These small molecules are being developed for the treatment of Spinal Muscular Atrophy (SMA), a debilitating genetic disease. The piperidine moiety often serves as a central scaffold to correctly orient the pharmacophoric elements that interact with the protein target, demonstrating the compound's direct relevance to cutting-edge therapeutic development.

Versatility in Organic Reactions

Beyond direct N- and C4-position modifications, this compound is a reactant in several sophisticated chemical transformations:

-

Rhodium-catalyzed reactions to form β-aryl and β-amino-substituted aliphatic esters.[5][13][17]

-

Nucleophilic ring-opening of nitroimidazolidinone to create nitroethylenediamines.[5][17]

-

One-pot reductive amination and Suzuki-Miyaura cross-coupling reactions.[5][17]

Section 4: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is non-negotiable.

Hazard Identification

This compound is classified with the following hazards:

| Hazard Class | GHS Category | Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

(Source: Consolidated from multiple Safety Data Sheets)[18][19][20][21]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[18][19]

-

Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[18][20]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19][20] Storage at 0-8 °C is sometimes recommended.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]

Conclusion

This compound is far more than a simple chemical on a supplier's list; it is an enabling tool for chemical innovation. Its straightforward synthesis, well-characterized properties, and exceptional synthetic versatility make it an invaluable asset in the pharmaceutical, agrochemical, and specialty chemical industries.[2][4] For the drug development professional, it provides a reliable and cost-effective entry point to the privileged piperidine scaffold, accelerating the journey from initial concept to complex, life-saving molecules. A comprehensive understanding of its chemistry, handling, and application is essential for any researcher aiming to leverage its full potential.

References

- Title: this compound | C8H15NO2 Source: PubChem - N

- Title: Ethyl piperidine-4-carboxyl

- Title: this compound: Applications in Drug Development & Synthesis Source: Angene URL:[Link]

- Title: Ethyl piperidine-4-carboxyl

- Title: Ethyl 4-amino-1-piperidinecarboxylate Source: PubChem - N

- Title: Cas 1126-09-6,Ethyl 4-piperidinecarboxyl

- Title: 4-substituted and N-substituted this compound compounds and preparation methods thereof Source: Google Patents URL

- Title: PRACTICAL SYNTHESIS OF ETHYL CIS-4-AMINO-3-METHOXY-1-PIPERIDINE CARBOXYLATE, A KEY INTERMEDIATE OF CISAPRIDE Source: Synthetic Communic

- Title: Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride Source: ResearchG

Sources

- 1. This compound | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 1126-09-6 [chemicalbook.com]

- 6. chemeo.com [chemeo.com]

- 7. 1126-09-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. This compound(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. CN101525313A - 4-substituted and N-substituted this compound compounds and preparation methods thereof - Google Patents [patents.google.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. lookchem.com [lookchem.com]

- 18. fishersci.com [fishersci.com]

- 19. biosynth.com [biosynth.com]

- 20. This compound | 1126-09-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 21. Ethyl 4-amino-1-piperidinecarboxylate | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 4-Piperidinecarboxylate from Isonipecotic Acid

This guide provides a comprehensive technical overview for the synthesis of ethyl 4-piperidinecarboxylate, a valuable intermediate in the pharmaceutical industry, from isonipecotic acid.[1][2][3][4][5] It is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction: The Significance of this compound

This compound, also known as ethyl isonipecotate, is a key building block in the synthesis of a wide range of pharmaceutical compounds, including analgesics, antipsychotics, and antihistamines.[3][4][5] Its piperidine core is a prevalent scaffold in many biologically active molecules. The synthesis from isonipecotic acid (piperidine-4-carboxylic acid) is a common and practical route, leveraging a readily available starting material.[2][6][7] Isonipecotic acid itself is a GABAa receptor partial agonist, making it a subject of interest in neuroscience research.[2][6][7]

Primary Synthesis Route: Fischer-Speier Esterification

The most established and direct method for converting isonipecotic acid to its ethyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[8][9]

Fischer esterification is a reversible nucleophilic acyl substitution reaction.[10][11] The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[8][12][13] The excess alcohol serves to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[14][15]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the isonipecotic acid, enhancing the electrophilicity of the carbonyl carbon.[11][12][13][16]

-

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[10][12][13][16]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[11][12][13]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.[11][12]

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[11][12]

Diagram: Fischer Esterification Workflow

Caption: A schematic of the Fischer esterification process.

A common procedure involves the use of thionyl chloride (SOCl₂) in ethanol, which generates anhydrous HCl in situ to act as the catalyst.[1][17][18]

Materials:

-

Isonipecotic acid

-

Absolute ethanol

-

Thionyl chloride

-

Ethyl acetate

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Standard reflux and extraction glassware

Procedure:

-

In a round-bottom flask, dissolve isonipecotic acid (e.g., 1.29 g, 10.0 mmol) in absolute ethanol (50 ml).[1][17]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (e.g., 2.91 ml, 40.0 mmol) dropwise to the stirred solution.[1][17] Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, equip the flask with a reflux condenser and stir the reaction mixture at reflux for 48 hours.[1][17]

-

Allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting residue (a yellow oil) in ethyl acetate.[1]

-

Wash the organic solution with a 10% sodium hydroxide solution to neutralize any remaining acid.[1][17]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[1][17]

-

Filter off the drying agent and concentrate the organic solution in vacuo to yield this compound as a clear oil.[1] A typical yield for this procedure is high, around 94%.[1][17]

Alternative Synthesis Methods

While Fischer esterification is robust, other methods can be employed, particularly when dealing with sensitive substrates or when aiming to avoid strong acidic conditions.

| Method | Description | Advantages | Disadvantages |

| Acid Chloride Formation followed by Alcoholysis | Isonipecotic acid is first converted to its acid chloride using a reagent like thionyl chloride or oxalyl chloride.[19] The isolated acid chloride is then reacted with ethanol. | Often proceeds at lower temperatures and can be faster. Avoids the equilibrium limitations of Fischer esterification. | Requires an extra step and handling of moisture-sensitive and corrosive acid chlorides.[20] |

| Steglich Esterification | This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).[21] | Mild reaction conditions, making it suitable for acid-sensitive substrates. High yields are often achievable. | DCC can be an allergen, and the dicyclohexylurea byproduct can be difficult to remove.[19] |

| Alkylation of Carboxylate Salt | Isonipecotic acid is deprotonated with a base to form the carboxylate salt, which then undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl iodide). | Avoids strongly acidic conditions. | The nitrogen on the piperidine ring can also be alkylated, leading to side products.[20] |

Product Characterization and Quality Control

Confirmation of the successful synthesis and purity of this compound is crucial. Standard analytical techniques are employed for this purpose.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the product. The ¹H NMR spectrum should show characteristic peaks for the ethyl group (a quartet and a triplet) and the protons on the piperidine ring.[1][22]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the ester carbonyl (C=O) group, typically around 1730 cm⁻¹, and the absence of the broad O-H stretch from the carboxylic acid starting material.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight of the product and assess its purity.[23][24] The expected mass for the protonated molecule [M+H]⁺ is approximately 158.2 m/z.[1]

Diagram: Analytical Workflow

Caption: Workflow for the analytical characterization of the product.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals. Adherence to strict safety protocols is mandatory.

| Chemical | Key Hazards | Recommended Precautions |

| Isonipecotic Acid | Irritating to eyes, respiratory system, and skin.[25][26] | Wear suitable protective clothing, gloves, and eye protection.[25][26] |

| Thionyl Chloride | Harmful if swallowed, toxic if inhaled, causes severe skin burns and eye damage.[27][28] Reacts violently with water.[28][29] | Work in a chemical fume hood.[27][28] Wear chemical-resistant gloves, clothing, and eye/face protection.[28] Keep away from water.[27][28][29] |

| Ethanol | Highly flammable liquid and vapor.[30] Can cause eye irritation.[31] | Keep away from ignition sources.[30] Use in a well-ventilated area. Wear safety glasses. |

| Diethyl Ether (if used for extraction) | Extremely flammable.[32][33] Can form explosive peroxides.[32][33] May cause drowsiness or dizziness.[31] | Use in a fume hood away from heat and ignition sources.[32] Use explosion-proof equipment.[32] Check for peroxides before use. |

| Sulfuric Acid (if used as catalyst) | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection. |

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all waste according to institutional and local regulations.[27][28]

Conclusion

The synthesis of this compound from isonipecotic acid via Fischer esterification is a reliable and high-yielding method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and stringent adherence to safety procedures are paramount for a successful and safe synthesis. The alternative methods presented offer flexibility for various substrate requirements and laboratory conditions. Proper analytical characterization ensures the final product meets the high-purity standards required for its application in pharmaceutical development.

References

- Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024). Pearson. [Link]

- Isonipecotic acid. (n.d.). ChemBK. [Link]

- Isonipecotic acid. (n.d.). In Wikipedia.

- Synthesis of 4-piperidinecarboxylic acid. (n.d.). PrepChem.com. [Link]

- This compound | C8H15NO2 | CID 70770. (n.d.). PubChem. [Link]

- Fischer esterific

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

- Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

- Fischer Esterific

- Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423. (n.d.). PubChem. [Link]

- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025).

- 4-substituted and N-substituted this compound compounds and preparation methods thereof. (2009).

- Ethyl 4-oxo-1-piperidinecarboxylate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

- Fischer–Speier esterification. (n.d.). In Wikipedia.

- Understanding the Safety Risks of Diethyl Ether. (2015). VelocityEHS. [Link]

- Diethyl ether. (2022). Zaera Research Group. [Link]

- Fischer Esterification. (n.d.). University of Missouri–St. Louis. [Link]

- Beginner Guide to Diethyl Ether. (2020). KHA Online-SDS Management. [Link]

- Any procedure for the esterification of isonicotinic acid? (2017).

- SULFURIC ACID DIETHYL ESTER. (n.d.).

- Ethanol: Associated hazards and safety measures. (n.d.). Gexcon. [Link]

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). MDPI. [Link]

- The Fischer Esterification. (n.d.). University of Colorado Denver. [Link]

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001).

- CAS No.1126-09-6,this compound Suppliers,MSDS download. (n.d.). LookChem. [Link]

- Preparation of isonicotinic acid esters. (1956).

- Acid to Ester - Common Conditions. (n.d.). The Reaction Map. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]

- 3. Page loading... [guidechem.com]

- 4. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Isonipecotic acid | GABA Receptor | TargetMol [targetmol.com]

- 7. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. athabascau.ca [athabascau.ca]

- 10. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 15. cerritos.edu [cerritos.edu]

- 16. Fischer Esterification [organic-chemistry.org]

- 17. This compound | 1126-09-6 [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 23. This compound | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. spectrabase.com [spectrabase.com]

- 25. Isonipecotic acid [chembk.com]

- 26. jubilantingrevia.com [jubilantingrevia.com]

- 27. merckmillipore.com [merckmillipore.com]

- 28. fishersci.com [fishersci.com]

- 29. westliberty.edu [westliberty.edu]

- 30. Ethanol: Associated hazards and safety measures - Blog [gexcon.com]

- 31. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 32. ehs.com [ehs.com]

- 33. Beginner Guide to Diethyl Ether - KHA Online-SDS Management [online-msds.com]

A Senior Application Scientist's Guide to Ethyl 4-Piperidinecarboxylate: A Cornerstone Heterocyclic Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a titan.[1][2][3] This simple, six-membered nitrogenous heterocycle is a privileged scaffold, embedded in the molecular architecture of countless pharmaceuticals across a vast spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[4] Its prevalence is no accident; the piperidine motif offers a unique combination of chemical stability, three-dimensional character, and the ability to modulate crucial physicochemical properties like lipophilicity and hydrogen bonding capacity, thereby enhancing a molecule's "druggability" and pharmacokinetic profile.[4]

Within this critical class of compounds, Ethyl 4-piperidinecarboxylate emerges as a particularly versatile and indispensable building block. Its bifunctional nature—a reactive secondary amine and a readily transformable ethyl ester—provides two orthogonal handles for molecular elaboration. This guide offers an in-depth exploration of this compound, moving beyond simple catalog data to provide field-proven insights into its synthesis, reactivity, and strategic deployment in the synthesis of complex, biologically active molecules.

Core Physicochemical & Structural Characteristics

A foundational understanding of a building block's properties is paramount for its effective use in synthesis. This compound is a colorless to slightly brown liquid, valued for its stability and solubility in common organic solvents.[5][6][7]

| Property | Value | Source(s) |

| CAS Number | 1126-09-6 | [6][8] |

| Molecular Formula | C₈H₁₅NO₂ | [6][8][9] |

| Molecular Weight | 157.21 g/mol | [6][8][9] |

| Appearance | Clear colorless to slightly brown liquid | [5][10] |

| Boiling Point | 204 °C (lit.) | [5][10] |

| Density | 1.02 g/mL at 25 °C (lit.) | [5][10] |

| Refractive Index (n20/D) | 1.459 (lit.) | [5][10] |

| Synonyms | Ethyl isonipecotate, Isonipecotic acid ethyl ester | [6][8][9] |

Foundational Synthesis: Fischer Esterification

The most common and direct route to this compound is the Fischer esterification of its parent carboxylic acid, 4-Piperidinecarboxylic acid (Isonipecotic acid). This acid-catalyzed reaction with ethanol is a classic, robust, and scalable method.

The choice of thionyl chloride (SOCl₂) as both the acid catalyst and a dehydrating agent is a key experimental consideration. It reacts with any trace water and the water produced during the reaction to form gaseous HCl and SO₂, driving the equilibrium towards the ester product, resulting in high conversion and yield.

Experimental Protocol: Synthesis via Fischer Esterification[5][11]

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Piperidinecarboxylic acid (1.0 eq., e.g., 10.0 mmol, 1.29 g) in anhydrous ethanol (5 mL per mmol of acid).

-

-

Step 2: Reagent Addition

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (4.0 eq., e.g., 40.0 mmol, 2.91 mL) dropwise to the stirred solution. Causality: This exothermic addition must be controlled to prevent excessive heat generation and potential side reactions.

-

-

Step 3: Reaction Execution

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Maintain reflux for 48 hours, monitoring the reaction progress by TLC or LC-MS. Causality: The extended reflux time ensures the reaction proceeds to completion.

-

-

Step 4: Work-up and Isolation

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting oily residue in ethyl acetate.

-

Wash the organic layer with a 10% aqueous sodium hydroxide (NaOH) solution to neutralize excess acid and remove any unreacted starting material.[5][11]

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product.[5][11]

-

-

Validation:

Caption: Workflow for the synthesis of this compound.

Core Reactivity: A Tale of Two Handles

The synthetic utility of this compound stems from its two distinct reactive sites: the secondary amine at the N1 position and the ester at the C4 position. This allows for a modular approach to building complex molecules.

Reactions at the Piperidine Nitrogen (N-Alkylation)

Modification of the piperidine nitrogen is a common strategy to introduce substituents that can interact with biological targets or fine-tune pharmacokinetic properties.

Reductive Amination: A Controlled and Versatile Approach

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it minimizes the risk of over-alkylation to form quaternary ammonium salts.[12] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[13]

Experimental Protocol: N-Alkylation via Reductive Amination[13]

-

Step 1: Iminium Formation

-

Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq., e.g., benzaldehyde) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Add acetic acid (0.1-1.0 eq.) to catalyze the formation of the iminium ion.

-

Stir the mixture at room temperature for 30-60 minutes.

-

-

Step 2: Reduction

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective hydride donor, ideal for reducing the iminium ion without affecting the ester or aldehyde.

-

-

Step 3: Reaction Execution

-

Continue stirring at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.

-

-

Step 4: Work-up and Isolation

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Step 5: Purification

-

Purify the crude product by silica gel column chromatography to yield the pure N-alkylated product.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1126-09-6 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

- 8. chemeo.com [chemeo.com]

- 9. Ethyl piperidine-4-carboxylate [webbook.nist.gov]

- 10. lookchem.com [lookchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Role of Ethyl 4-piperidinecarboxylate in Modern Drug Discovery

An In-depth Technical Guide to the Physical Properties of Ethyl 4-piperidinecarboxylate

This compound, also known as Ethyl Isonipecotate, is a pivotal intermediate in the landscape of pharmaceutical development and medicinal chemistry.[1][2] Its piperidine core is a prevalent scaffold in a multitude of biologically active molecules, making it an essential building block for synthesizing novel therapeutics.[2] Researchers in drug discovery frequently utilize this compound as a starting material for creating analgesics, anti-inflammatory agents, and antipsychotic drugs.[1][2]

A profound understanding of the fundamental physical properties of a compound like this compound is not merely academic; it is a prerequisite for robust process development, quality control, and successful scale-up. Properties such as boiling point and density are critical determinants for purification techniques (e.g., distillation), reaction condition optimization, and final formulation. This guide provides a detailed examination of these two core physical properties, supported by field-proven experimental protocols for their accurate determination.

Core Physical Properties

The precise physical characteristics of this compound are foundational to its application in a laboratory or industrial setting. The boiling point dictates the parameters for purification by distillation, while density is crucial for mass-to-volume conversions and quality assessment.

| Physical Property | Value | Conditions |

| Boiling Point | 203-205 °C | At atmospheric pressure (760 mmHg)[1][3][4] |

| 105 °C | At reduced pressure (10 mmHg) | |

| Density | 1.02 g/mL | At 25 °C[1][3][4][5] |

Note: The significant reduction in boiling point under vacuum is a critical consideration for chemists, as it allows for distillation at lower temperatures, thereby preventing thermal degradation of the compound.

Experimental Determination of Physical Properties

The trustworthiness of any physical data relies on the rigor of the experimental method used for its determination. The following protocols are designed to be self-validating systems for generating reliable boiling point and density data for liquid compounds like this compound in a research environment.

Protocol 1: Micro-Boiling Point Determination (Capillary Method)

This method is indispensable in a research setting where sample quantities may be limited. The principle hinges on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

Rationale: By heating the sample with an inverted capillary, we create a small, isolated environment. As the liquid heats, its vapor fills the capillary, expelling the trapped air. When the vapor pressure inside the capillary equals the atmospheric pressure, a rapid and continuous stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary signifies the precise moment the vapor pressure equals the atmospheric pressure—this is the boiling point.[7][8]

Step-by-Step Methodology:

-

Apparatus Setup:

-

Attach a small test tube (e.g., a 75x10 mm tube) to a thermometer using a rubber band or wire. The base of the test tube should be level with the thermometer's bulb.

-

Add approximately 0.5 mL of this compound to the test tube.

-

Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

-

Heating:

-

Observation and Measurement:

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary as trapped air expands and escapes.

-

Continue heating until a rapid, continuous stream of bubbles is observed exiting the capillary tube. This indicates the temperature is now slightly above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Recording the Boiling Point:

Protocol 2: Density Determination using a Graduated Cylinder and Balance

The density of a substance is its mass per unit volume (ρ = m/V). This protocol provides a straightforward yet accurate method for determining the density of a liquid.

Rationale: This procedure relies on the precise measurement of both the mass and the volume of a sample. Using an electronic balance provides high-accuracy mass readings, while a graduated cylinder offers a direct measure of volume. The accuracy of the result is directly dependent on the precision of these two measurements and maintaining a constant temperature, as density is temperature-dependent.

Step-by-Step Methodology:

-

Mass Measurement (Tare):

-

Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance.

-

Press the "tare" or "zero" button to zero the balance. The display should read 0.000 g.[10]

-

-

Volume Measurement:

-

Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL).

-

Read the volume from the bottom of the meniscus with your eye level to the liquid's surface to avoid parallax error.[11]

-

-

Mass Measurement (Sample):

-

Place the graduated cylinder containing the liquid back onto the tared electronic balance.

-

Record the mass of the liquid displayed by the balance.

-

-

Calculation and Repetition:

-

Calculate the density using the formula: Density = Mass / Volume.

-

Clean and dry the graduated cylinder and repeat the measurement at least two more times.[11]

-

Calculate the average of the density values to ensure the precision and reliability of your result.

-

Record the ambient temperature at which the measurements were taken.[11]

-

Workflow Visualization

To achieve reproducible and accurate results, a logical workflow is essential. The following diagram illustrates the interconnected processes for determining the boiling point and density of this compound.

Sources

- 1. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1126-09-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 1126-09-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Physicochemical Landscape of Ethyl 4-piperidinecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Physicochemical Characterization

In the intricate tapestry of drug discovery and development, a thorough understanding of the physicochemical properties of Active Pharmaceutical Ingredients (APIs) and their intermediates is paramount. Ethyl 4-piperidinecarboxylate, a key building block in the synthesis of a multitude of pharmaceutical agents, is no exception. Its solubility and stability profiles are not merely academic data points; they are critical determinants of its processability, formulation feasibility, and, ultimately, the quality and efficacy of the final drug product. This guide, authored from the perspective of a Senior Application Scientist, eschews a rigid, templated approach. Instead, it offers a dynamic, in-depth exploration of the core principles and practical methodologies for characterizing the solubility and stability of this compound. We will delve into the causality behind experimental choices, providing a robust framework for generating reliable and reproducible data, even in the face of conflicting or incomplete literature.

Section 1: Physicochemical and Structural Attributes of this compound

This compound (also known as Ethyl isonipecotate) is a secondary amine and an ethyl ester derivative of isonipecotic acid.[1] Its structural features are central to its chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Appearance | Clear, colorless to slightly brown liquid | [3] |

| Boiling Point | 203–205 °C | [2] |

| Density | 1.02 g/mL at 25 °C | [2] |

| CAS Number | 1126-09-6 | [3] |

The presence of the basic piperidine nitrogen and the hydrolyzable ethyl ester group dictates its solubility and stability characteristics. The piperidine ring's conformationally constrained structure is a key feature in many of its applications as a pharmaceutical intermediate.[4]

Section 2: The Solubility Profile: A Study in Contradictions and a Path to Clarity

The solubility of a pharmaceutical intermediate is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The available literature on the water solubility of this compound presents a classic case of conflicting information, with sources describing it as "miscible"[2], "sparingly soluble"[1], and "slightly soluble"[3]. This ambiguity necessitates a rigorous, systematic approach to definitively determine its solubility in a range of pharmaceutically relevant solvents.

Addressing the Water Solubility Discrepancy

The conflicting reports on water solubility likely arise from differences in experimental conditions, purity of the material, and subjective interpretation of qualitative terms. The term "miscible" implies solubility in all proportions, which is a high bar for a molecule with a significant non-polar component. Conversely, "sparingly soluble" suggests a more limited interaction with water. To resolve this, a quantitative experimental determination is essential.

Proposed Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents at different temperatures.

Objective: To quantitatively determine the solubility of this compound in water, ethanol, methanol, isopropanol, acetonitrile, acetone, dichloromethane, and ethyl acetate at 25 °C, 40 °C, and 50 °C.

Materials:

-

This compound (purity >99%)

-

HPLC-grade solvents: water, ethanol, methanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate

-

Thermostatically controlled shaker incubator

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

HPLC system with UV detector (or a validated GC-MS method)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific solvent.

-

Place the vials in a shaker incubator set to the desired temperature (25 °C, 40 °C, or 50 °C).

-

Equilibrate the samples for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of the equilibration period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or GC-MS method (see Section 4 for method development guidance).

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a calibration curve prepared with known standards.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in mg/mL and mol/L.

-

Data Presentation: The results should be presented in a clear tabular format, as shown below.

| Solvent | Solubility at 25 °C (mg/mL) | Solubility at 40 °C (mg/mL) | Solubility at 50 °C (mg/mL) |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Isopropanol | |||

| Acetonitrile | |||

| Acetone | |||

| Dichloromethane | |||

| Ethyl Acetate |

Section 3: Stability Profile and Degradation Pathways

The chemical stability of this compound is a critical consideration for its synthesis, purification, and storage. As an ethyl ester of a secondary amine, it is susceptible to several degradation pathways. A comprehensive understanding of these pathways is essential for developing robust manufacturing processes and ensuring the quality of the final product.

Hypothesized Degradation Pathways

Based on its chemical structure, the following degradation pathways are anticipated:

-

Hydrolysis: The ethyl ester functionality is prone to hydrolysis under both acidic and basic conditions.

-

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of isonipecotic acid and ethanol.[5]

-

Base-catalyzed hydrolysis (saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the formation of the carboxylate salt of isonipecotic acid and ethanol. This reaction is generally irreversible.[5]

-

-

Oxidation: The piperidine ring, particularly the nitrogen atom and the adjacent carbon atoms, can be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the formation of various degradation products. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially through radical mechanisms.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[6]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a specified duration.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a developed stability-indicating HPLC method (see Section 4).

-

Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

-

For structural elucidation of unknown degradation products, use LC-MS/MS.

-

Section 4: Development of a Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products in both solubility and stability studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.[7]

Proposed RP-HPLC Method Development Strategy

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Starting Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (as the compound lacks a strong chromophore)

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Method Development and Optimization:

-

Initial Screening: Inject a solution of the unstressed compound to determine its retention time and peak shape.

-

Analysis of Stressed Samples: Inject the samples from the forced degradation studies to observe the retention times of any degradation products.

-

Method Optimization: Adjust the mobile phase composition, gradient profile, pH, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

-

Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Complementary GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) can serve as a valuable complementary technique, particularly for identifying volatile impurities and degradation products.

Protocol for GC-MS Analysis:

-

Sample Preparation: Derivatization (e.g., silylation or acylation) may be necessary to improve the volatility and chromatographic performance of this compound and its more polar degradation products.[8]

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector at a suitable temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient to separate compounds with different boiling points.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable mass range to detect the parent compound and expected degradation products.

-

-

Data Analysis: Identify compounds by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.[8]

Section 5: Recommended Storage and Handling

Based on the physicochemical properties and potential degradation pathways, the following storage and handling recommendations are provided to ensure the long-term stability and quality of this compound:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and strong oxidizing agents.[3] Storage under an inert atmosphere (e.g., nitrogen) is recommended to minimize oxidation.

-

Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[1]

Conclusion: A Framework for Comprehensive Understanding

This technical guide has provided a comprehensive overview of the critical aspects of the solubility and stability of this compound. By acknowledging the gaps in the existing literature and providing robust, scientifically-grounded experimental protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals. The methodologies outlined herein will enable the generation of reliable data, leading to a more complete understanding of this important pharmaceutical intermediate and facilitating the development of safe and effective medicines.

References

- Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

- IJTSRD. Stability Indicating HPLC Method Development –A Review.

- Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality.

- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- NIH. Development of forced degradation and stability indicating studies of drugs—A review.

- ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.

- R Discovery. Forced Degradation Studies Research Articles.

- Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

- Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review.

- ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters.

- Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

- HMDB. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).

- J. Braz. Chem. Soc. Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis.

- PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.

- ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

- Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.

- Wikipedia. Isonipecotic acid.

Sources

- 1. CAS 1126-09-6: Ethyl isonipecotate | CymitQuimica [cymitquimica.com]

- 2. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijtsrd.com [ijtsrd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of Ethyl 4-piperidinecarboxylate: A Technical Guide

Introduction